molecular formula C17H23BO4 B3101586 Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate CAS No. 1396007-85-4

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate

Cat. No. B3101586
CAS RN: 1396007-85-4
M. Wt: 302.2
InChI Key: XQQDYMOXTLWTIM-UHFFFAOYSA-N
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Description

The compound is a derivative of cyclopropanecarboxylate with a phenyl group attached, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group. This suggests that the compound may have interesting chemical properties due to the presence of the boron atom and the cyclopropane ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the steric effects of the tetramethyl-1,3,2-dioxaborolane group and the cyclopropane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the boron atom, the cyclopropane ring, and the methyl groups .

Scientific Research Applications

Synthesis of Novel Copolymers

This compound can be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers can have unique optical and electrochemical properties, making them useful in various fields such as optoelectronics and sensor technology.

Anti-Cancer Drug Development

Boric acid-based compounds, like the one , have been synthesized and used in the development of anti-cancer drugs . For instance, Velcade, the first anti-cancer drug based on boric acid, was synthesized in the 1980s .

Enzyme Inhibitors

Boric acid compounds are often used as enzyme inhibitors . They can bind to certain enzymes and prevent them from functioning, which can be useful in treating various diseases, including cancer.

Specific Ligand Drugs

These compounds can also serve as specific ligand drugs . They can bind to specific receptors in the body and trigger a response, making them useful in targeted drug therapies.

Treatment of Microbial Infections

Apart from treating tumors, boric acid compounds can also be used to treat microbial infections . Their ability to inhibit certain enzymes can make them effective against a variety of pathogens.

Glycosylation of Insulin

Research has shown that this compound can be used in the glycosylation of insulin . This process can help regulate the rhythm of insulin, which could have significant implications for the treatment of diabetes.

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its interesting structure, it could be a subject of study in the fields of organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)13-8-6-12(7-9-13)17(10-11-17)14(19)20-5/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQDYMOXTLWTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclopropanecarboxylate

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